![molecular formula C9H10F3NO B159696 {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine CAS No. 137218-26-9](/img/structure/B159696.png)

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

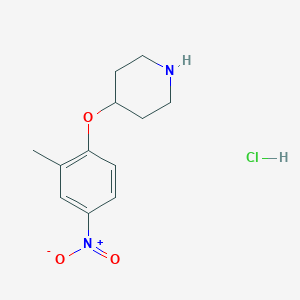

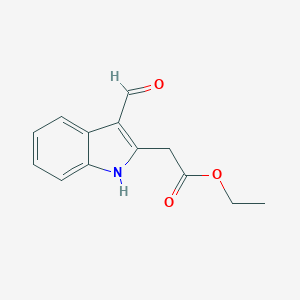

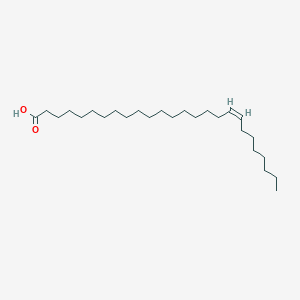

“{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” is a chemical compound with the molecular formula C9H10F3NO . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” consists of a phenyl ring with a trifluoromethoxy group at the 2-position and an ethylamine group also attached at the 2-position . The molecular weight is 205.18 .Physical And Chemical Properties Analysis

“{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine” has a molecular weight of 205.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources.Applications De Recherche Scientifique

CNS Toxicity and Tolerance Development

Phenylethylamines, including derivatives like "{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine," have been studied for their central nervous system (CNS) effects upon repeated administration. Research indicates that compounds in this class can lead to CNS toxicity and the development of tolerance. However, physical dependence is not typically associated with these compounds. Future research is encouraged to further investigate CNS toxicity and its functional consequences (Woolverton, 1986).

Antioxidant Activity and Mechanisms

The study of antioxidants, including phenylethylamine derivatives, is significant across various disciplines such as food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are used to determine the antioxidant activity of such compounds. These methods, based on spectrophotometry, assess the kinetics of chemical reactions involving antioxidants, providing insights into their potential applications in improving the oxidative stability of foods and pharmaceuticals (Munteanu & Apetrei, 2021).

Postharvest Physiology and Shelf Life of Fruits

Research has explored the use of polyamines, related to phenylethylamine derivatives, in extending the shelf life of fruits by regulating development, ripening, and senescence processes. These compounds reduce respiration rates and ethylene release in fruits, thus enhancing their firmness and overall quality. Biotechnological interventions involving polyamine-encoding genes are being developed to enhance the biosynthesis of such compounds, which could lead to fruits and vegetables with improved shelf life and quality (Sharma et al., 2017).

Ethylene Inhibition in Postharvest Quality Maintenance

Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables, often leading to quality loss during postharvest storage. Studies have shown that inhibitors of ethylene biosynthesis/action, such as 1-methylcyclopropene (1-MCP), can significantly enhance the postharvest quality and shelf life of various horticultural products. These findings underscore the potential of ethylene inhibitors, possibly related to phenylethylamine derivatives, in postharvest technology to maintain fruit and vegetable quality (Martínez-Romero et al., 2007).

Anticorrosive Coatings for Carbon Steel

Epoxy polymers and composites, potentially modified with phenylethylamine derivatives, are being explored as anticorrosive coatings for carbon steel in marine environments. The development of such coatings aims to enhance the durability and lifespan of metal structures exposed to corrosive conditions, highlighting the interdisciplinary applications of phenylethylamine derivatives in materials science (Hsissou, 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTMGDGRBSAMTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375326 |

Source

|

| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine | |

CAS RN |

137218-26-9 |

Source

|

| Record name | 2-(Trifluoromethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137218-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)